

# Application Notes and Protocols for ONO-3805: In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of **ONO-3805**, a non-steroidal inhibitor of  $5\alpha$ -reductase type 1 (SRD5A1). The provided methodologies cover the assessment of its inhibitory potency and its effects on cell viability.

### **Mechanism of Action of ONO-3805**

**ONO-3805** is a selective inhibitor of  $5\alpha$ -reductase type 1, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting SRD5A1, **ONO-3805** reduces the intracellular levels of DHT, thereby modulating androgen receptor-mediated signaling pathways. This mechanism of action makes it a subject of interest in research related to androgen-dependent conditions. The inhibition by **ONO-3805** has been characterized as non-competitive.[1][2][3]





Click to download full resolution via product page

ONO-3805 inhibits the conversion of testosterone to DHT.



# **Quantitative Data**

The following table summarizes the known inhibitory activity of ONO-3805.

| Compound | Target       | Organism | Assay<br>System                     | Inhibition<br>Type  | Ki                        |
|----------|--------------|----------|-------------------------------------|---------------------|---------------------------|
| ONO-3805 | 5α-reductase | Rat      | Anterior<br>Pituitary<br>Homogenate | Non-<br>competitive | 3.9 x 10 <sup>-11</sup> M |

Data sourced from a study on the feedback effects of androgen in rat anterior pituitary cells.[1]

# Experimental Protocols Protocol 1: In Vitro 5α-Reductase Type 1 (SRD5A1) Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of **ONO-3805** on SRD5A1 using a crude enzyme preparation from a human cell line known to express the enzyme.

Workflow for SRD5A1 Inhibition Assay





Click to download full resolution via product page

Workflow for the SRD5A1 enzymatic inhibition assay.



#### Materials:

- LNCaP cells (or other SRD5A1-expressing cell line)
- Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
- Testosterone
- NADPH
- ONO-3805
- Reaction buffer (e.g., phosphate buffer, pH 6.5)
- Quenching solution (e.g., 1N HCl)
- Organic solvent for extraction (e.g., ethyl acetate)
- LC-MS/MS system

#### Procedure:

- Enzyme Preparation:
  - Culture LNCaP cells to confluency.
  - Harvest cells and wash with cold PBS.
  - Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).
  - Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme.
  - Determine the protein concentration of the enzyme preparation.
- Assay Reaction:
  - In a microcentrifuge tube, pre-incubate the enzyme preparation (e.g., 20 μg of protein)
     with varying concentrations of ONO-3805 (or vehicle control) in reaction buffer for 15



minutes at 37°C.

- $\circ$  Initiate the enzymatic reaction by adding testosterone (substrate, e.g., 0.9  $\mu$ M) and NADPH (cofactor).
- Incubate the reaction mixture for 30 minutes at 37°C.
- Reaction Termination and Extraction:
  - Stop the reaction by adding a quenching solution (e.g., 1N HCl).
  - Extract the steroids from the reaction mixture using an organic solvent.
  - Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis.
- Analysis:
  - Quantify the amount of DHT produced using a validated LC-MS/MS method.
  - Calculate the percentage of inhibition for each concentration of ONO-3805 relative to the vehicle control.
  - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. For Ki determination with non-competitive inhibition, experiments should be performed at multiple substrate concentrations.

# **Protocol 2: Cell Viability Assay (MTT Assay)**

This protocol outlines the use of an MTT assay to assess the effect of **ONO-3805** on the viability of prostate cancer cells.

Workflow for MTT Cell Viability Assay





Click to download full resolution via product page

Workflow for the MTT cell viability assay.



#### Materials:

- Prostate cancer cell lines (e.g., LNCaP, PC3)
- · Complete cell culture medium
- ONO-3805 stock solution (in a suitable solvent like DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Procedure:

- · Cell Seeding:
  - Harvest and count the cells.
  - $\circ$  Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete culture medium.
  - Incubate the plate overnight to allow the cells to attach.
- Compound Treatment:
  - Prepare serial dilutions of ONO-3805 in culture medium.
  - $\circ$  Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **ONO-3805**. Include vehicle-only controls.
  - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:



- Add 10 μL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for 4 hours at 37°C in a CO<sub>2</sub> incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization:
  - Add 100 μL of the solubilization solution to each well.
  - Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
  - Plot the percentage of viability against the logarithm of the ONO-3805 concentration to determine the concentration at which cell viability is inhibited by 50% (IC50), if applicable.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor ONO-3805 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noncompetitive Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Non-competitive inhibition Wikipedia [en.wikipedia.org]



To cite this document: BenchChem. [Application Notes and Protocols for ONO-3805: In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15577819#ono-3805-in-vitro-assay-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com